molecular formula C21H13Cl2I2NO3 B602030 Closantel Impurity F CAS No. 50274-07-2

Closantel Impurity F

Cat. No.: B602030
CAS No.: 50274-07-2
M. Wt: 652.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Closantel Impurity F is a chemical compound that is a synthetic derivative of closantel, which is a broad-spectrum anthelmintic drug used to treat parasitic infections in animals. This compound is often used in pharmaceutical research to identify unknown impurities and assess genotoxic potential .

Mechanism of Action

Target of Action

Closantel Impurity F, like Closantel, primarily targets parasites, particularly liver flukes and haematophagous nematodes . It is also effective against certain other helminths and arthropods .

Mode of Action

This compound interacts with its targets by uncoupling oxidative phosphorylation . This process disrupts the energy metabolism of the parasites, leading to their paralysis or death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy metabolism pathway of the parasites . The compound acts by suppressing the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This action impairs the parasites’ motility and possibly other processes as well .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation with peak plasma levels observed at 24-48 hours after dosing . On average, tissue levels are 15 times lower than plasma levels . The elimination half-life of Closantel is also significant .

Result of Action

The result of this compound’s action is a marked change in the energy metabolism of the parasites, leading to their paralysis or death . This effect is due to the inhibition of ATP synthesis induced by the uncoupling of mitochondrial oxidative phosphorylation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to be very toxic to dung fauna . This suggests that the compound’s action can be affected by the presence of certain organisms in the environment. Additionally, resistance to Closantel has been reported in Haemonchus species outside the EU , indicating that local (regional, farm) epidemiological information about the susceptibility of nematodes can influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Closantel Impurity F, like its parent compound Closantel, may interact with various enzymes and proteins. Closantel has been reported to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . Although specific interactions of this compound have not been detailed, it is plausible that it may have similar biochemical interactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Closantel, the parent compound, has been reported to have significant effects on cells. It has been found to reverse antibiotic resistance in gram-negative bacteria . It also has a toxic and irreversible effect on the central nervous system, optic nerve, and retina, causing significant spongiform change, edema, and vacuolization of the myelin, resulting in optic disc atrophy .

Molecular Mechanism

Closantel has been found to inhibit Taspase1, a human enzyme, in a noncovalent fashion . It interferes with the dimerization step and/or the intrinsic serine protease function of the proenzyme . It’s plausible that this compound might share similar molecular mechanisms.

Dosage Effects in Animal Models

Closantel has been found to suppress angiogenesis and cancer growth in zebrafish models .

Metabolic Pathways

Closantel is known to act mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes .

Transport and Distribution

Closantel is known to have a broad distribution, reaching high concentrations in the liver and kidney .

Preparation Methods

Closantel Impurity F can be synthesized through various chemical routes. One common method involves the reaction of 5-chloro-4-(4-chlorobenzoyl)-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Closantel Impurity F undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.

Scientific Research Applications

Chemical Profile

Closantel Impurity F is identified by the following characteristics:

  • Chemical Name: N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
  • Molecular Formula: C21H13Cl2I2NO3
  • Molecular Weight: 652.05 g/mol
  • CAS Number: 50274-07-2

This compound is primarily used for research and development purposes and is not intended for human or animal testing .

Anthelmintic Efficacy

Closantel is predominantly used as a flukicide in livestock, particularly for treating infections caused by Fasciola hepatica (liver fluke). Recent studies have evaluated its effectiveness and have raised concerns about treatment failures due to emerging resistance.

  • Efficacy Studies : A study conducted in Sweden reported varying efficacy rates of closantel against Fasciola hepatica in naturally infected beef cattle. The efficacy was measured using fecal egg count reduction tests and coproantigen ELISA, revealing significant efficacy on some farms but complete treatment failure on others .
    FarmEfficacy Rate (%)Observations
    A72Some coproantigen-positive animals remained post-treatment
    B97Effective treatment observed
    C0Complete treatment failure
  • Resistance Concerns : The emergence of resistance to other flukicides like triclabendazole has made closantel a critical option for managing liver fluke infections. However, the documented treatment failures indicate a potential risk of developing resistance to closantel as well .

Pharmacokinetics

The metabolism and pharmacokinetics of closantel have been studied extensively. It is noted that:

  • Closantel is poorly metabolized, with over 90% of fecal radioactivity attributed to the parent compound.
  • It exhibits a long elimination half-life of 2 to 3 weeks after administration, which suggests prolonged activity against parasites .

Drug Development and Screening

Research into closantel impurity has implications for drug discovery and development processes:

  • Target-Based Screening : The compound's properties can be leveraged in high-throughput screening methods aimed at identifying new anthelmintic agents. Understanding its structure-activity relationship can guide the optimization of new compounds that target parasitic infections more effectively .
  • Machine Learning Applications : Advances in computational biology and machine learning techniques can facilitate the identification of potential new uses for closantel and its impurities by analyzing large datasets related to drug interactions and efficacy .

Case Studies

Several case studies highlight the practical applications of closantel impurity:

  • Case Study on Treatment Failures : A detailed investigation into treatment failures in Swedish beef cattle herds provided insights into potential causes such as absorption issues or resistance development. This case study emphasized the need for standardized guidelines for evaluating flukicide efficacy .
  • Pharmacological Studies : Research on the pharmacokinetics of closantel has informed veterinary practices regarding dosing regimens and safety assessments, ensuring effective use while minimizing adverse effects on livestock health .

Comparison with Similar Compounds

Closantel Impurity F is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Closantel Impurity A: 2-Hydroxy-3,5-diiodobenzoic acid.

    Closantel Impurity B: (2RS)-(4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)ethanenitrile.

    Closantel Impurity C: (2RS)-acetic acid.

    Closantel Impurity D: (2RS)-acetic acid.

This compound stands out due to its specific molecular formula and the presence of both chlorine and iodine atoms, which contribute to its unique chemical and biological properties .

Biological Activity

Closantel Impurity F is a derivative of the antiparasitic agent closantel, primarily used in veterinary medicine to combat various parasitic infections, particularly those caused by liver flukes and nematodes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential implications in pharmaceutical research.

Closantel and its impurity (this compound) primarily function as uncouplers of oxidative phosphorylation . This mechanism disrupts ATP production in parasites, leading to energy depletion and subsequent paralysis or death of the organism. The primary biochemical pathways affected include:

Pharmacokinetics

Closantel is characterized by its rapid absorption and long half-life:

  • Absorption: After administration, peak plasma levels are typically reached within 24-48 hours. Approximately 60% of the administered dose is absorbed into the bloodstream .
  • Half-Life: The plasma half-life ranges from 3 to 4 weeks, allowing for prolonged activity against parasites .
  • Excretion: About 80% of the administered dose is excreted unchanged via feces, with minimal renal excretion observed .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated varying efficacy rates of closantel against Fasciola hepatica:

  • In a study involving beef cattle, closantel showed an efficacy rate of 72% on one farm and 97% on another, while no reduction was observed on a third farm . This variability raises concerns about potential resistance development.

Table 1: Efficacy Rates of Closantel Against Fasciola hepatica

FarmEfficacy Rate (%)Confidence Interval
A7265 - 77
B9795 - 98
C0Not applicable

Case Studies

  • Treatment Failure Observations:
    • A notable case involved treatment failures in cattle where closantel was administered but did not significantly reduce Fasciola hepatica populations. The study suggested that resistance or absorption issues could be contributing factors .
  • Combined Use with Other Anthelmintics:
    • Recent research explored the pharmacokinetics and efficacy of combining closantel with moxidectin in lambs infected with resistant nematodes. The combined treatment achieved up to 99% efficacy , indicating potential benefits in multi-drug approaches against resistant strains .

Toxicological Studies

Closantel has been associated with various toxic effects when overdosed:

  • Neurological symptoms such as hypotonia and ataxia have been reported in animal studies following high doses . Histopathological examinations revealed significant changes in brain tissue, including spongiosis and edema, particularly affecting the optic nerve and central nervous system .

Properties

IUPAC Name

N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQDZIVQNQACIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Closantel Impurity F
Reactant of Route 2
Reactant of Route 2
Closantel Impurity F
Reactant of Route 3
Reactant of Route 3
Closantel Impurity F
Reactant of Route 4
Reactant of Route 4
Closantel Impurity F
Reactant of Route 5
Closantel Impurity F
Reactant of Route 6
Reactant of Route 6
Closantel Impurity F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.